3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-phenyl-
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Overview
Description
3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-phenyl- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone ring substituted with a 4-methylphenyl group at the 6-position and a phenyl group at the 2-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone N-oxides, while reduction can produce dihydropyridazinones. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.
Medicine: Pyridazinone derivatives have been investigated for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-phenyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-6-phenyl-3(2H)-pyridazinone
- 4,5-Dihydro-6-(4-chlorophenyl)-3(2H)-pyridazinone
- 4,5-Dihydro-6-(4-methoxyphenyl)-3(2H)-pyridazinone
Uniqueness
3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a 4-methylphenyl and a phenyl group on the pyridazinone ring can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
24734-45-0 |
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Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
6-(4-methylphenyl)-2-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C17H16N2O/c1-13-7-9-14(10-8-13)16-11-12-17(20)19(18-16)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
InChI Key |
PUXYJPHAUBLUAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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